2-Bromo-5-methoxy-1-benzofuran
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Overview
Description
2-Bromo-5-methoxy-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the second position and a methoxy group at the fifth position on the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-1-benzofuran can be achieved through several methods. One common approach involves the bromination of 5-methoxy-1-benzofuran. This can be done using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxy-1-benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the furan ring.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in the presence of a base.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of 2-substituted-5-methoxy-1-benzofuran derivatives.
Oxidation Reactions: Formation of 5-methoxy-1-benzofuran-2-carboxylic acid.
Reduction Reactions: Formation of 5-methoxy-1-benzofuran.
Scientific Research Applications
2-Bromo-5-methoxy-1-benzofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-1-benzofuran is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom and methoxy group may play a role in its binding affinity and activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1-benzofuran: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1-benzofuran: Lacks the methoxy group, which may affect its biological activity.
2-Bromo-5-hydroxy-1-benzofuran: Contains a hydroxyl group instead of a methoxy group, which may influence its chemical reactivity and biological properties.
Uniqueness
2-Bromo-5-methoxy-1-benzofuran is unique due to the presence of both the bromine atom and methoxy group, which contribute to its distinct chemical reactivity and potential biological activities. These functional groups make it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H7BrO2 |
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Molecular Weight |
227.05 g/mol |
IUPAC Name |
2-bromo-5-methoxy-1-benzofuran |
InChI |
InChI=1S/C9H7BrO2/c1-11-7-2-3-8-6(4-7)5-9(10)12-8/h2-5H,1H3 |
InChI Key |
BNGYLDVNNLUTEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)Br |
Origin of Product |
United States |
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